4-HO-DiPT

Description

Properties

IUPAC Name |

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14;/h5-7,10-12,17,19H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDIXSABJRYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348112 | |

| Record name | 4-Hydroxy-DIPT hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63065-90-7 | |

| Record name | 4-HO-DiPT HCL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-DIPT hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE76PMQ2P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 4-HO-DiPT

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a synthetic tryptamine (B22526). The information is intended for researchers, scientists, and drug development professionals, consolidating key data on its synthesis, and physicochemical properties.

Introduction

4-Hydroxy-N,N-diisopropyltryptamine, also known as Iprocin, is a synthetic indole (B1671886) alkaloid of the tryptamine class.[1] It is a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT), where the N,N-dimethyl groups are replaced by two isopropyl groups.[2] First synthesized by David Repke in 1977, its psychoactive effects were later documented by Alexander Shulgin in the book "TiHKAL" ("Tryptamines I Have Known and Loved").[2][3] this compound is noted for its rapid onset and short duration of action.[4] This guide details a common synthetic pathway and the analytical characterization of the molecule.

Chemical Synthesis of this compound

The synthesis of this compound typically follows a multi-step route analogous to the synthesis of other 4-hydroxytryptamines, such as psilocin.[1] A common and established method begins with a protected 4-hydroxyindole, most often 4-benzyloxyindole (B23222), to safeguard the reactive hydroxyl group during the initial reaction steps.[5] The synthesis can be broadly divided into three main stages: introduction of the side chain, reduction, and deprotection.

A representative synthetic pathway is as follows:

-

Formation of the Indole-3-glyoxylyl Chloride: 4-Benzyloxyindole is reacted with oxalyl chloride. This electrophilic substitution reaction occurs at the electron-rich C3 position of the indole ring, yielding 4-benzyloxy-3-indoleglyoxylyl chloride.

-

Amidation: The resulting glyoxylyl chloride is then treated with diisopropylamine (B44863). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, to form 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide.

-

Reduction of the Glyoxylamide: The amide and ketone functionalities of the glyoxylamide intermediate are then reduced. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this step. This reduction yields 4-benzyloxy-N,N-diisopropyltryptamine.

-

Deprotection of the Hydroxyl Group: The final step is the removal of the benzyl (B1604629) protecting group to unveil the free 4-hydroxyl group. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C). This final step yields this compound.

This synthetic approach is versatile and allows for the preparation of a variety of N,N-dialkyltryptamines by using different secondary amines in the amidation step.[5]

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide

To a cooled solution of 4-benzyloxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF), oxalyl chloride is added dropwise. The reaction mixture is stirred, leading to the formation of a precipitate of 4-benzyloxy-3-indoleglyoxylyl chloride. Following this, an excess of diisopropylamine is added to the reaction mixture, which is then stirred until the reaction is complete, as monitored by a technique like thin-layer chromatography (TLC).

Step 2: Synthesis of 4-Benzyloxy-N,N-diisopropyltryptamine

The crude 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and is slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature. The reaction mixture is then typically heated to reflux for several hours. After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.

Step 3: Synthesis of this compound (Debenzylation)

The 4-benzyloxy-N,N-diisopropyltryptamine is dissolved in a suitable solvent, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the debenzylation is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the final product, this compound. The product can then be further purified, for example, by crystallization of its salt form (e.g., hydrochloride or fumarate).

References

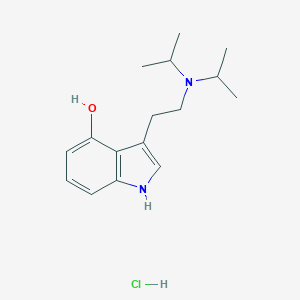

4-hydroxy-N,N-diisopropyltryptamine chemical structure

An In-depth Technical Guide to the Chemical and Pharmacological Profile of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-N,N-diisopropyltryptamine (this compound), also known as Iprocin, is a synthetic tryptamine (B22526) and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] First synthesized by David Repke in 1977, it is noted for its rapid onset and short duration of action, which distinguishes it from other serotonergic psychedelics.[1][2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its primary signaling pathway and synthetic workflow to serve as a technical resource for the scientific community.

Chemical Structure and Identification

This compound belongs to the tryptamine chemical class, characterized by a bicyclic indole (B1671886) heterocycle attached at the third carbon (R3) to an amino group via an ethyl side chain.[4] Its specific structure is defined by a hydroxyl functional group (-OH) substituted at the fourth position (R4) of the indole ring and two isopropyl groups bound to the terminal amine (RN) of the tryptamine backbone.[4] It is a higher homologue of psilocin and an isomer of 4-HO-DPT.[5]

The IUPAC name for this compound is 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol.[2][5] The crystal structure of its hydrofumarate salt has been solved, providing precise data on its solid-state conformation.[6]

Physicochemical and Pharmacokinetic Properties

This compound is typically encountered as a white powder in its salt form.[1] Its prodrug, 4-acetoxy-DiPT, is metabolized into this compound, suggesting similar psychoactive effects.[3] A glutarate ester prodrug, known as RE104 or luvesilocin, has also been developed to improve bioavailability and is currently in clinical trials.[1][2][7]

Table 1: Chemical and Pharmacokinetic Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol | [2][5] |

| Common Names | Iprocin, this compound | [1][4] |

| Molecular Formula | C₁₆H₂₄N₂O | [2][8] |

| Molar Mass | 260.38 g/mol | [1][8] |

| CAS Number | 132328-45-1 (freebase) | [1][9] |

| 63065-90-7 (hydrochloride) | [2] | |

| Oral Onset | 15-20 minutes | [2][3] |

| Duration of Action | 2-3 hours | [2][3][5] |

| Elimination Half-life | 2.7–4.1 hours (as luvesilocin s.c.) | [2] |

| pKa | 9.83 ± 0.40 (Predicted) | [9] |

Synthesis and Experimental Protocols

The classical synthesis of this compound is a multi-step process adapted from the Speeter-Anthony tryptamine synthesis, which begins with a protected 4-hydroxyindole (B18505) to prevent unwanted side reactions.[10]

Protocol 1: Classical Chemical Synthesis of this compound

This protocol is adapted from established tryptamine synthesis methodologies.[10]

Step 1: Preparation of 4-Benzyloxy-3-indoleglyoxylyl chloride

-

Dissolve 4-benzyloxyindole (B23222) in anhydrous diethyl ether and cool the solution to 0 °C with continuous stirring.

-

Add oxalyl chloride (1.1 equivalents) dropwise to the solution.

-

Stir the mixture for 30-60 minutes. A yellow precipitate of 4-benzyloxy-3-indoleglyoxylyl chloride will form.

-

Filter the solid product under a dry, inert atmosphere.

Step 2: Amidation

-

Dissolve the freshly prepared 4-benzyloxy-3-indoleglyoxylyl chloride in anhydrous tetrahydrofuran (B95107) (THF).

-

Add an excess of diisopropylamine (B44863) to the solution.

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

Step 3: Reduction

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C.

-

Slowly add the crude 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide from Step 2.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

Step 4: Deprotection (Hydrogenolysis)

-

Dissolve the product from Step 3, 4-benzyloxy-N,N-diisopropyltryptamine, in a suitable solvent such as ethanol.

-

Add a palladium-on-carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (hydrogenolysis) to cleave the benzyl (B1604629) protecting group.

-

Remove the catalyst via filtration through celite.

-

Evaporate the solvent to yield the final product, this compound.[10]

Pharmacology and Signaling Pathways

This compound functions as a non-selective serotonin (B10506) receptor agonist, with notable activity at the 5-HT₂A receptor, which is believed to mediate its primary psychedelic effects.[2][11] Unlike many other tryptamines, it appears to have lower relative potency at the 5-HT₂C receptor.[2] A 2023 study by Glatfelter et al. reported that this compound has submicromolar affinity for the 5-HT₂A, 5-HT₂B, and SERT receptors.[1] The compound also shows low nanomolar affinity for 5-HT₁D, Sigma 1 and 2, and M₄ receptors.[1] This more selective receptor profile compared to psilocin may offer potential for more targeted therapeutic applications.[6]

Protocol 2: Receptor Binding Assay (General Methodology)

To determine the binding affinity of this compound for specific receptors (e.g., 5-HT₂A), competitive radioligand binding assays are typically employed.

-

Cell Culture: Use cultured cells (e.g., HEK 293) stably expressing the human receptor of interest.

-

Membrane Preparation: Harvest the cells and prepare cell membrane homogenates through centrifugation.

-

Binding Assay: Incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration over glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by this compound to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Primary Signaling Pathway: 5-HT₂A Receptor Activation

The activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Metabolism

Metabolic studies using human hepatocytes have shown that this compound is converted into six primary metabolites. The metabolic pathways include O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation.[1] The N-dealkylation product, 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT), is itself an active psychedelic compound.[1]

Conclusion

4-hydroxy-N,N-diisopropyltryptamine is a potent, short-acting psychedelic with a unique pharmacological profile. Its relatively selective action on serotonin receptors and rapid pharmacokinetics make it a subject of significant interest for therapeutic development, particularly in the context of psychiatric disorders where a shorter clinical session time is advantageous.[6][7] This guide provides foundational technical data to support further research and development in this area.

References

- 1. psychedelicreview.com [psychedelicreview.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [bionity.com]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. This compound [medbox.iiab.me]

- 6. caam.tech [caam.tech]

- 7. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy- N, N-diisopropyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. forendex.southernforensic.org [forendex.southernforensic.org]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. 4-HO-DPT - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of 4-HO-DiPT at Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) at serotonin (B10506) receptors. This compound, also known as Iprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] Its psychoactive effects are primarily attributed to its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[1][2] This document consolidates current scientific understanding, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support research and drug development efforts.

Quantitative Receptor Binding and Functional Activity Data

The pharmacological profile of this compound is characterized by its activity as a non-selective serotonin receptor agonist.[3] The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound at various human serotonin receptors. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.

Table 1: Radioligand Binding Affinities (Ki) of this compound at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Notes |

| 5-HT1A | >10,000 | Low affinity.[4] |

| 5-HT1D | Low nM affinity | [5] |

| 5-HT2A | Potent | Primarily responsible for psychedelic effects.[1][2] |

| 5-HT2B | Potent | [3] |

| 5-HT2C | Weak | Significantly lower potency compared to 5-HT2A.[3][5] |

Note: Specific Ki values for all receptor subtypes are not consistently available across public-domain literature and may vary based on experimental conditions.

Table 2: In Vitro Functional Activity (EC50 and Emax) of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Notes |

| h5-HT2A | Calcium Mobilization | 68.5 | 93% | Near full agonist activity.[4][5] |

| h5-HT2B | G Protein Dissociation | Potent | Strong agonist activity.[4][5] | |

| h5-HT2C | Calcium Mobilization | 1408 - 6400 | ~72% | Weak partial agonist activity.[5][6] |

| 5-HT1A | G Protein Dissociation | 496 - 1147 | Partial Agonist | Weaker potency and partial agonism.[7] |

| 5-HT1B | G Protein Dissociation | - | 95% | [7] |

| 5-HT5A | G Protein Dissociation | 243 | 56% | Partial activation.[7] |

| 5-HT6 | G Protein Dissociation | 697 | 55% | Weak partial agonism.[7] |

h denotes human receptor. Data is compiled from multiple studies and methodologies, which may account for variations in reported values.

Core Signaling Pathways

The primary psychedelic effects of this compound are mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.[2][8] Activation of this pathway leads to a cascade of intracellular events, as depicted below.

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[9][10] Studies on this compound suggest it is a balanced agonist at 5-HT2A and 5-HT2B receptors with no strong bias between Gq activation and β-arrestin2 recruitment relative to serotonin.[4][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with serotonin receptors.

This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.[11][12]

Workflow:

Detailed Steps:

-

Membrane Preparation: Cells or tissues expressing the target serotonin receptor are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.[13][14]

-

Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).[13][14]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[13]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of the test compound. The half-maximal inhibitory concentration (IC50) is determined from this curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

This cell-based assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT2A receptor.[15][16] This allows for the determination of a compound's potency (EC50) and efficacy (Emax).

Workflow:

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of Gq protein in behavioral effects of the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Discovery and History of 4-HO-DiPT: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), also known as Iprocin, is a synthetic psychedelic tryptamine (B22526).[1][2] It is a structural analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[3] Characterized by a rapid onset, short duration of action, and a steep dose-response curve, this compound has garnered interest within the scientific community as a potential tool for research into the mechanisms of psychedelic action and as a potential therapeutic agent with a more manageable clinical profile compared to longer-acting psychedelics.[4][5] This technical guide provides a comprehensive overview of the discovery, history, synthesis, pharmacology, and key experimental methodologies used to characterize this compound.

Discovery and History

This compound was first synthesized and described in the scientific literature by David Repke and colleagues in 1977.[4] However, it was the later work of chemist Alexander Shulgin that brought the compound to wider attention. In his 1997 book, TiHKAL (Tryptamines I Have Known and Loved), Shulgin detailed the synthesis and psychoactive effects of this compound, noting its unusually rapid onset of 15-20 minutes and a short duration of 2-3 hours when taken orally at a dosage of 15-20 mg.[4][5] Shulgin famously remarked, "I truly doubt that there is another psychedelic drug, anywhere, that can match this one for speed, for intensity, for brevity, and sensitive to dose, at least one that is active orally."[5]

The compound appeared as a novel designer drug in Europe by 2005.[4] More recently, interest in the therapeutic potential of psychedelics has led to the development of prodrugs of this compound, such as luvesilocin (4-GO-DiPT), which are being investigated in clinical trials for psychiatric conditions.[4]

Mechanism of Action

Like classic psychedelic compounds, the primary mechanism of action of this compound is mediated by its activity as a serotonin (B10506) receptor agonist.[4] It displays a notable affinity for the 5-HT2A receptor, where it acts as a partial or full agonist.[3][6][7] The activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), is believed to be the key event initiating the cascade of intracellular signaling that leads to the characteristic psychedelic effects.[7]

Upon agonist binding, the 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. This triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately modulates neuronal excitability and plasticity.

Pharmacology

The pharmacological profile of this compound is characterized by its interactions with various serotonin receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.

In Vitro Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Reference(s) |

| 5-HT1A | 5700 | Human | [1] |

| 5-HT1D | Low Nanomolar | Human | [6] |

| 5-HT2A | 728 | Human | [1] |

| 5-HT2A | Submicromolar | Human | [6] |

| 5-HT2B | Submicromolar | Human | [6] |

| 5-HT2C | 2800 | Human | [1] |

| SERT | Submicromolar | Human | [6] |

| Sigma 1 | Low Nanomolar | Human | [6] |

| Sigma 2 | Low Nanomolar | Human | [6] |

| M4 | Low Nanomolar | Human | [6] |

In Vitro Functional Potencies

Functional potency is often measured as the half-maximal effective concentration (EC50), which is the concentration of a compound that produces 50% of the maximal response in a functional assay, such as calcium mobilization.

| Assay | Receptor | EC50 (nM) | Efficacy (% of Serotonin) | Species | Reference(s) |

| Calcium Mobilization | 5-HT2C | 6400 | ~72% | Human | [6] |

In Vivo Psychedelic-Like Activity

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic activity in humans. The potency of a compound to induce HTR is expressed as the half-maximal effective dose (ED50).

| Animal Model | Assay | ED50 (mg/kg) | Route of Administration | Reference(s) |

| Mouse | Head-Twitch Response | 3.46 (μmol/kg) | Not Specified | [8] |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or brain tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand) are included.

-

Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate Gq-coupled receptors, like the 5-HT2A receptor, by detecting the resulting increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells (e.g., HEK293) stably or transiently expressing the human 5-HT2A receptor are cultured in 96- or 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM). The AM ester form of the dye allows it to passively cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. After establishing a baseline fluorescence reading, varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak response minus baseline) is plotted against the log concentration of this compound to generate a dose-response curve. Non-linear regression is used to calculate the EC50 and Emax (maximal efficacy) values.

In Vivo Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral assay used as a proxy for the hallucinogenic potential of a substance, mediated by 5-HT2A receptor activation.

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used for this assay.

-

Compound Administration: Mice are administered with various doses of this compound or a vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Behavioral Observation: Immediately after administration, each mouse is placed in an individual observation chamber. The number of head twitches, which are rapid, rotational head movements, is counted for a predetermined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated systems with video recording or magnetometer coils.

-

Data Analysis: The total number of head twitches is recorded for each animal. A dose-response curve is generated by plotting the mean number of head twitches against the dose of this compound. Non-linear regression is used to calculate the ED50 value.

Conclusion

This compound represents a significant molecule within the tryptamine class of psychedelics, distinguished by its rapid onset and short duration of action. First synthesized in the 1970s and later popularized by Alexander Shulgin, its pharmacology is primarily defined by its agonist activity at the 5-HT2A receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs. As the field of psychedelic science advances, a thorough understanding of the discovery, history, and pharmacological profile of compounds like this compound is essential for the development of novel therapeutics for a range of neuropsychiatric conditions.

References

- 1. Head-twitch response - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. benchchem.com [benchchem.com]

- 8. Erowid Online Books : "TIHKAL" - #21 4-HO-MET [erowid.org]

Preclinical Pharmacological Profile of 4-HO-DiPT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), also known as iprocin, is a synthetic tryptamine (B22526) and a structural analog of the classic psychedelic compound psilocin (4-HO-DMT).[1] As a member of the serotonergic psychedelic class, its pharmacological activity is primarily mediated through interaction with serotonin (B10506) (5-HT) receptors, with a notable affinity for the 5-HT2A receptor subtype.[1] This receptor is the principal target for classic hallucinogens and is believed to mediate their characteristic effects on perception, cognition, and mood.

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, consolidating available data on its receptor binding affinity, in vitro functional activity, and in vivo behavioral effects. The information is presented to support research and drug development efforts by providing clearly structured data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) of this compound

| Receptor Subtype | Kᵢ (nM) | Reference |

| 5-HT₁A | 1,725 - >10,000 | [1][2] |

| 5-HT₁B | >10,000 | [2] |

| 5-HT₁D | >10,000 | [2] |

| 5-HT₁E | >10,000 | [2] |

| 5-HT₂A | 728 - 921 | [2][3] |

| 5-HT₂B | 3,010 | [2] |

| 5-HT₂C | 2,800 - >10,000 | [2][3] |

| 5-HT₅A | >10,000 | [2] |

| 5-HT₆ | >10,000 | [2] |

| 5-HT₇ | >10,000 | [2] |

| D₁ | >25,000 | [3] |

| D₂ | >25,000 | [3] |

Note: Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Activity of this compound at Serotonin 5-HT₂ Receptors

| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) vs. 5-HT | Reference |

| h5-HT₂A | Gq Calcium Mobilization | EC₅₀ | 26.0 | 98.0% | [4] |

| h5-HT₂A | G Protein Dissociation (BRET) | EC₅₀ | 68.5 | 93% | [2] |

| h5-HT₂B | Gq Calcium Mobilization | EC₅₀ | - | - | - |

| h5-HT₂C | Gq Calcium Mobilization | EC₅₀ | 1408 - 6,400 | ~72% | [4][5] |

Note: EC₅₀ (half-maximal effective concentration) indicates potency, with lower values indicating higher potency. Eₘₐₓ (maximal efficacy) is expressed relative to the maximal response of the endogenous ligand serotonin (5-HT). BRET refers to Bioluminescence Resonance Energy Transfer.

Table 3: In Vivo Head-Twitch Response (HTR) in Mice

| Compound | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Relative Potency to Psilocin | Reference |

| This compound | 1.03 | 3.46 | ~4-5x lower | [6] |

| Psilocin (4-HO-DMT) | 0.17 | 0.81 | - | [5] |

Note: ED₅₀ (median effective dose) is the dose required to produce 50% of the maximal response in the head-twitch response assay, a behavioral proxy for psychedelic activity.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Cascade

Activation of the 5-HT₂A receptor by an agonist such as this compound primarily initiates an intracellular signaling cascade mediated by the Gq alpha subunit of the G protein. This pathway is central to the psychedelic effects of serotonergic compounds.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like this compound.

Experimental Workflow: Calcium Flux Assay

This diagram illustrates the general procedure for a calcium flux assay to measure the functional activity of a compound at Gq-coupled receptors.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., 5-HT₂A) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin.

-

Non-specific binding control: Mianserin or another suitable antagonist.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]Ketanserin (at a concentration near its K₋), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL Mianserin (at a high concentration, e.g., 10 µM), 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

-

Test Compound: 50 µL of this compound at various concentrations, 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter spot, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Calcium Flux Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at Gq-coupled receptors (e.g., 5-HT₂A) by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the 5-HT₂A receptor into the microplates and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C in the dark for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the compound.

-

Compound Addition: Use the plate reader's automated injection system to add serial dilutions of this compound or the reference agonist (5-HT) to the wells.

-

Kinetic Reading: Immediately after compound addition, continue to measure the fluorescence intensity at regular intervals (e.g., every second) for a total period of 2-3 minutes to capture the calcium flux.

-

Data Analysis:

-

For each well, calculate the change in fluorescence by subtracting the baseline fluorescence from the peak fluorescence response.

-

Normalize the data to the response of a vehicle control (0%) and the maximal response of the reference agonist (100%).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

-

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of this compound by quantifying the frequency of the head-twitch response in mice.

Materials:

-

Male C57BL/6J mice.

-

Test compound: this compound hydrochloride.

-

Vehicle: Sterile saline (0.9% NaCl).

-

Observation chambers (e.g., clear polycarbonate cages).

-

Video recording equipment (optional, for later scoring).

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations for injection.

-

Habituation: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.

-

Drug Administration: Administer the prepared doses of this compound or vehicle via intraperitoneal (i.p.) injection.

-

Observation Period: Immediately after injection, begin a 30- to 60-minute observation period.

-

Data Collection: A trained observer, blind to the experimental conditions, should count the number of head twitches for each mouse. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behaviors. If using video recording, the videos can be scored at a later time.

-

Data Analysis:

-

Sum the total number of head twitches for each animal over the observation period.

-

Calculate the mean and standard error of the mean (SEM) for each treatment group.

-

Plot the mean number of head twitches against the dose of this compound.

-

If a full dose-response curve is generated, the ED₅₀ value can be calculated using non-linear regression. The dose-response for HTR often follows an inverted U-shape.

-

Conclusion

The preclinical pharmacological profile of this compound characterizes it as a potent serotonin 5-HT₂A receptor agonist with psychedelic-like effects in vivo. Its binding profile shows a degree of selectivity for the 5-HT₂A receptor over other serotonin receptor subtypes, particularly the 5-HT₂C receptor.[4][5] The in vitro functional assays confirm its high efficacy in activating the Gq-mediated signaling pathway at the 5-HT₂A receptor. The induction of the head-twitch response in mice provides in vivo evidence of its psychedelic potential.[6] This comprehensive dataset, along with the detailed experimental protocols, provides a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related tryptamines. Further research is warranted to fully elucidate its pharmacological nuances and potential clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), also known as Iprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT). It is recognized for its rapid onset and short duration of action compared to other classic serotonergic psychedelics. This technical guide provides an in-depth overview of the neuropharmacological properties of this compound, focusing on its receptor binding profile, functional activity, and pharmacokinetic characteristics. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. The primary mechanism of action of this compound is mediated through its agonist activity at serotonin (B10506) (5-HT) receptors, with a notable potency at the 5-HT2A receptor, the key target for classic psychedelics.

Introduction

This compound is a substituted tryptamine that has garnered interest within the scientific community for its unique psychoactive profile, characterized by a rapid onset of effects and a relatively short duration of 2-3 hours following oral administration.[1] Structurally, it is the 4-hydroxyl analog of DiPT and a higher homolog of psilocin.[1] Its primary pharmacological activity is as a non-selective serotonin receptor agonist.[1] Understanding the detailed neuropharmacology of this compound is crucial for elucidating its mechanism of action, therapeutic potential, and safety profile. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Receptor Interaction Profile

The pharmacological effects of this compound are primarily attributed to its interactions with serotonin (5-HT) receptors. The following tables summarize its binding affinities (Ki) and functional potencies (EC50) at various receptor subtypes.

In Vitro Receptor Binding Affinities

The binding affinity of this compound for a range of serotonin receptors has been characterized using radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Test Compound | Binding Affinity (Ki, nM) | Reference Compound |

| 5-HT2A | This compound | 120 | [125I]DOI |

| 5-HT2B | This compound | Submicromolar | Not Specified |

| SERT | This compound | >10,000 | Not Specified |

Data compiled from multiple sources. Experimental conditions may vary.

In Vitro Functional Potencies

Functional assays, such as calcium mobilization and bioluminescence resonance energy transfer (BRET), have been employed to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at various 5-HT receptors.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy (Emax) vs. 5-HT |

| Human 5-HT2A | Calcium Mobilization | EC50 | 68.5 | 93% |

| Human 5-HT2B | Calcium Mobilization | EC50 | ~17 | 94% |

| Human 5-HT2C | Calcium Mobilization | EC50 | 1408 | 100% |

| Human 5-HT1A | G-protein Dissociation (BRET) | EC50 | 496 - 1147 | Partial Agonist |

| Human 5-HT1B | G-protein Dissociation (BRET) | EC50 | Not Specified | 95% |

| Human 5-HT5A | G-protein Dissociation (BRET) | EC50 | 243 | 56% (Partial Agonist) |

| Human 5-HT6 | G-protein Dissociation (BRET) | EC50 | 697 | 55% (Partial Agonist) |

Data compiled from multiple sources. Experimental conditions may vary.[2][3]

Studies indicate that this compound is a potent agonist at the 5-HT2A and 5-HT2B receptors, with significantly lower potency at the 5-HT2C receptor.[2][3] It also demonstrates partial agonist activity at several other serotonin receptor subtypes.[2] Notably, the N,N-diisopropyl substitution in this compound appears to be detrimental to its activity at the 5-HT2C receptor while having little effect on its activity at the 5-HT2A receptor, leading to considerable selectivity for 5-HT2A over 5-HT2C.[4]

Signaling Pathways

The primary psychedelic effects of this compound are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/11 pathway.

References

- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

4-HO-DiPT receptor binding affinity and selectivity

An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity of 4-HO-DiPT

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-N,N-diisopropyltryptamine (this compound), also known as Iprocin, is a synthetic psychedelic compound belonging to the tryptamine (B22526) class. Structurally, it is an analog of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin.[1][2] First synthesized by David Repke in 1977, this compound is noted for its rapid onset, short duration of action, and distinct pharmacological profile compared to other classic psychedelics.[1][2] Its primary mechanism of action is as a non-selective serotonin (B10506) receptor agonist, with a pronounced effect on the 5-HT₂A receptor, which is the principal target for psychedelic compounds.[1][3][4]

This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound. It consolidates quantitative data from various in vitro studies, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows relevant to its pharmacological assessment.

Quantitative Data Presentation

The pharmacological profile of this compound is primarily defined by its interaction with serotonin (5-HT) receptors. The following tables summarize its binding affinities (Ki) and functional potencies (EC₅₀) at various receptor subtypes. Lower Ki and EC₅₀ values indicate higher binding affinity and greater functional potency, respectively.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Notes |

| 5-HT₁A | >10,000[5] | Low affinity for this receptor subtype. |

| 5-HT₂A | 1,725[5] | Moderate affinity; primary target for psychedelic effects. |

| SERT | >10,000[6] | Low affinity for the serotonin transporter. |

Data compiled from multiple sources; experimental conditions may vary.

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound

| Receptor Subtype | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Assay Type | Notes |

| Human 5-HT₂A | ~63[6] | ~100% (Full Agonist)[6][7] | Calcium Mobilization | Potency and efficacy are comparable to psilocin.[6] |

| Human 5-HT₂B | ~17[6] | 94%[6] | Calcium Mobilization | Potency is similar to psilocin, but efficacy is significantly higher.[6] |

| Human 5-HT₂C | ~700 - 6,400[2][6][8] | ~72-100%[2][6] | Calcium Mobilization | Potency is approximately 10-fold lower than psilocin.[6][9] |

Efficacy (Eₘₐₓ) is often expressed relative to the maximal response induced by serotonin.

Receptor Selectivity Profile

This compound exhibits a distinct selectivity profile among the serotonin receptors. A notable characteristic is its significantly lower potency at the 5-HT₂C receptor compared to the 5-HT₂A receptor.[1][8] Studies have shown that this compound is approximately 206-fold more selective for the 5-HT₂A receptor over the 5-HT₂C receptor.[8] This contrasts with many other psychedelic tryptamines and may contribute to its unique subjective effects.[1] Furthermore, compared to other tryptamines like psilocin, this compound appears to bind to a narrower range of serotonin receptors, indicating greater selectivity.[2][10] It also demonstrates low affinity for the serotonin transporter (SERT) and various other non-5-HT receptors, including dopamine, histamine, and muscarinic receptors, where inhibition constants are generally greater than 1,000 nM.[5][6][10]

Signaling Pathways

The psychoactive effects of this compound are primarily mediated through its agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[4] Activation of this receptor initiates two main intracellular signaling cascades: the canonical Gq-protein pathway and the β-arrestin pathway.

Gq-Protein Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like this compound leads to the engagement of the Gq/11 protein.[11] This triggers the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[13] These events lead to downstream cellular responses, including the activation of the ERK1/2 (MAPK) pathway, which is crucial for promoting neuroplasticity.[11][13] The psychedelic potential of 5-HT₂A agonists is predicted by their efficacy in recruiting the Gq pathway.[14]

Caption: Canonical Gq-protein signaling pathway activated by 5-HT₂A receptor agonists.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT₂A receptor promotes the recruitment of β-arrestin proteins (primarily β-arrestin-2).[11][15] This interaction is crucial for receptor desensitization, which attenuates G-protein signaling, and for receptor internalization.[11][16] Beyond its role in desensitization, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that can also lead to the activation of kinases like ERK1/2.[16][17][18] The balance between Gq and β-arrestin pathway activation, known as biased agonism, can vary between different ligands and is an area of intense research for developing therapeutics with specific effects.[11] this compound appears to be a balanced agonist, inducing both Gq and β-arrestin recruitment without a strong bias.[19]

Caption: β-Arrestin recruitment and signaling pathway following 5-HT₂A receptor activation.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and calcium mobilization functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radioactively labeled ligand from a target receptor.[4][20]

-

Membrane Preparation:

-

Cells or tissues endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₂A) are cultured and harvested.

-

Cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Teflon-glass pestle or similar method.[21]

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[21]

-

The membrane pellet is washed and resuspended in fresh binding buffer. Protein concentration is determined using a standard method like the BCA assay.[21]

-

-

Binding Reaction:

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and a standardized amount of the membrane preparation are added to assay tubes or plates.[10][21]

-

Varying concentrations of the unlabeled test compound (this compound) are added to the tubes to create a competition curve.

-

Control tubes are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., methysergide).[21]

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[21]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[21]

-

The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The half-maximal inhibitory concentration (IC₅₀) is determined from this curve.

-

The inhibition constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

Caption: General experimental workflow for a competitive radioligand binding assay.

Protocol 2: Calcium Mobilization Functional Assay

This in vitro functional assay is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors like 5-HT₂A by measuring changes in intracellular calcium concentration.[8]

-

Cell Culture and Plating: HEK293 or other suitable cells stably expressing the Gq-coupled receptor of interest (e.g., h5-HT₂A) are cultured under standard conditions. Cells are then seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 60 minutes) at 37°C. The dye enters the cells and is cleaved by intracellular esterases, trapping it in a fluorescent form that binds to calcium.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken. The instrument then adds varying concentrations of the test compound (this compound) to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically immediately after compound addition. Agonist binding to the Gq-coupled receptor triggers the release of intracellular calcium, causing an increase in fluorescence as the dye becomes saturated.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. These values are normalized (e.g., relative to a maximal response from a reference agonist like serotonin) and plotted against the log concentration of the compound to generate a dose-response curve. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy) are determined from this curve.

Conclusion

This compound is a potent serotonin 5-HT₂A receptor agonist with a pharmacological profile distinguished by its high selectivity for the 5-HT₂A receptor over the 5-HT₂C subtype. Its activity as a full agonist at 5-HT₂A receptors, primarily signaling through the Gq-protein pathway, is consistent with its classification as a classic psychedelic. The lack of strong bias towards either Gq or β-arrestin pathways suggests a balanced signaling profile. The detailed methodologies provided herein serve as a standard framework for the continued investigation and characterization of this compound and novel tryptamine analogs, supporting future research and drug development efforts in the field of psychedelic science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-HO-DPT - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Psilocybin analog 4-OH-DiPT enhances fear extinction and GABAergic inhibition of principal neurons in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Analogs of 4-HO-DiPT and Psilocin

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the structural analogs of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and psilocin (4-hydroxy-N,N-dimethyltryptamine). This document delves into the synthesis, pharmacology, and structure-activity relationships (SAR) of these psychedelic tryptamines, with a focus on their interactions with serotonin (B10506) receptors and the subsequent signaling cascades.

Introduction

Psilocin, the active metabolite of psilocybin, and the synthetic tryptamine (B22526) this compound are classic serotonergic psychedelics known for their profound effects on consciousness.[1][2] These effects are primarily mediated through their agonist activity at the serotonin 2A receptor (5-HT2A). The study of their structural analogs is crucial for elucidating the nuanced structure-activity relationships that govern psychedelic activity. This understanding is paramount for the rational design of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles for treating various neuropsychiatric disorders.[1][3]

This guide will explore key structural modifications of the 4-hydroxytryptamine (B1209533) scaffold, including alterations at the 4-position of the indole (B1671886) ring and variations of the N,N-dialkyl substituents. The pharmacological consequences of these modifications will be examined through a compilation of in vitro and in vivo data.

Structural Analogs of this compound and Psilocin

The structural analogs of this compound and psilocin can be systematically categorized based on two primary points of modification:

-

Substitution at the 4-position of the indole ring: The hydroxyl group can be esterified, most commonly with an acetyl group to form 4-acetoxy derivatives. These compounds, such as 4-AcO-DiPT, are often considered prodrugs that are hydrolyzed in vivo to the corresponding active 4-hydroxy analog.[1][4]

-

Variation of the N,N-dialkyl substituents: The size and branching of the alkyl groups on the terminal amine significantly influence the compound's potency and receptor interaction profile.[5][6]

A selection of prominent analogs is presented below:

-

Psilocin (4-HO-DMT): The N,N-dimethyl homolog and the active metabolite of psilocybin.[1]

-

4-HO-DET: The N,N-diethyl homolog.[1]

-

4-HO-DPT: The N,N-dipropyl homolog.[1]

-

4-HO-MET: The N-methyl-N-ethyl homolog.[1]

-

4-HO-MIPT: The N-methyl-N-isopropyl homolog.[1]

-

4-AcO-DMT (Psilacetin): The O-acetylated prodrug of psilocin.[5]

-

4-AcO-DiPT (Ipracetin): The O-acetylated prodrug of this compound.[7]

Pharmacology and Mechanism of Action

The primary pharmacological target for this class of compounds is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is densely expressed in the cerebral cortex.[1] Activation of this receptor is the hallmark of classic psychedelic action. These tryptamines generally act as full or partial agonists at 5-HT2A receptors, and also exhibit activity at other 5-HT2 subtypes (5-HT2B and 5-HT2C).[5][8]

O-acetylation of the 4-hydroxy group, as seen in compounds like 4-AcO-DMT and 4-AcO-DiPT, typically results in a 10- to 20-fold reduction in in vitro 5-HT2A potency. However, this modification does not significantly alter agonist efficacy.[5] The in vivo potency of these acetylated analogs in the head-twitch response (HTR) assay is often comparable to their 4-hydroxy counterparts, supporting the hypothesis that they are rapidly deacetylated in vivo to act as prodrugs.[5]

The steric properties of the N,N-dialkyl substituents play a critical role in determining the in vivo potency. For 4-hydroxytryptamines with symmetrical alkyl chains, the rank order of potency in the HTR assay is: psilocin (DMT) > 4-HO-DET > 4-HO-DPT > this compound. A similar trend is observed for analogs with asymmetrical alkyl substituents.[5][6] This suggests that increasing the bulk of the N-alkyl groups generally leads to a decrease in potency.

Data Presentation

The following tables summarize the available quantitative data for this compound, psilocin, and their key structural analogs, facilitating a comparative analysis of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

| Psilocin (4-HO-DMT) | 95[8] | 21[8] | 40[8] | - |

| This compound | - | Submicromolar[8] | Submicromolar[8] | Mid to high nM[9] |

| 4-HO-MPT | - | - | - | Mid to high nM[9] |

| 4-HO-DALT | - | - | - | Mid to high nM[9] |

| 4-HO-MALT | - | - | - | Mid to high nM[9] |

Table 2: In Vitro Functional Potencies (EC50, nM) in Calcium Mobilization Assay

| Compound | 5-HT2A | 5-HT2C |

| Psilocin (4-HO-DMT) | 21[8] | - |

| This compound | ~1-10[8] | 6,400[10] |

| 4-HO-MET | ~1-10[8] | - |

| 4-HO-DET | ~1-10[8] | - |

Note: EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response.

Table 3: In Vivo Potency in Mouse Head-Twitch Response (HTR) Assay

| Compound | ED50 (μmol/kg) |

| 4-HO-MET | 0.65[5] |

| Psilocin (4-HO-DMT) | 0.81[5] |

| 4-AcO-DMT | 1.12[5] |

| 4-AcO-MET | 1.17[5] |

| 4-AcO-EPT | 1.26[5] |

| 4-AcO-DPT | 1.32[5] |

| 4-AcO-MPT | 1.41[5] |

| 4-HO-DET | 1.56[5] |

| 4-AcO-DET | 1.81[5] |

| 4-HO-MPT | 1.92[5] |

| 4-HO-DPT | 2.47[5] |

| 4-AcO-MIPT | 2.84[5] |

| 4-HO-MIPT | 2.97[5] |

| This compound | 3.46[5] |

| 4-AcO-DiPT | 3.88[5] |

Note: ED50 is the dose that produces a half-maximal response. A lower ED50 value indicates higher potency in vivo.

Experimental Protocols

In Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a well-established behavioral model used as a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in rodents.[8]

1. Animal Preparation:

-

Male C57BL/6J mice are anesthetized.

-

A small incision is made on the scalp, and a small neodymium magnet is attached to the skull using dental cement.

-

Mice are allowed to recover for at least one week before behavioral testing.[8]

2. Experimental Procedure:

-

On the day of the experiment, the test compound or vehicle control is administered via intraperitoneal (i.p.) injection.

-

The mouse is immediately placed in a glass cylinder surrounded by a magnetometer coil.[8]

-

The system records the number of head twitches over a specified period, typically the first 10 minutes after drug administration, as this is when the maximal response usually occurs.[5]

3. Data Analysis:

-

Dose-response curves are constructed by plotting the number of head twitches against the dose of the compound.

-

The ED50 value, which is the dose that produces 50% of the maximal response, is calculated.[1]

In Vitro Calcium Mobilization Assay

This assay is a common in vitro method to determine the functional potency of compounds as agonists at Gq-coupled receptors like the 5-HT2A receptor.

1. Cell Culture:

-

HEK 293 cells are stably transfected with the human 5-HT2A receptor.

-

Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

2. Assay Procedure:

-

Cells are plated into 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound is added to the wells at various concentrations.

-

A fluorescent plate reader is used to measure the change in intracellular calcium concentration upon compound addition by recording the fluorescence signal over time.[8]

3. Data Analysis:

-

The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve.

-

The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated from this curve.[8]

General Synthetic Procedure for 4-Substituted Tryptamines

A common route for the synthesis of 4-hydroxy-N,N-dialkyltryptamines involves the following key steps, as exemplified by the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT):

-

Protection of the 4-hydroxy group: The synthesis starts from 4-benzyloxyindole, where the hydroxyl group is protected as a benzyl (B1604629) ether.[11]

-

Introduction of the side chain: The protected indole is reacted with oxalyl chloride and then with the desired secondary amine (e.g., isopropylamine) to form an N-alkyl-4-benzyloxy-3-indoleglyoxylamide intermediate.[11]

-

Reduction of the amide and ketone: This intermediate is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), to yield the N,N-dialkyltryptamine with the protected hydroxyl group.

-

Deprotection: The final step involves the removal of the benzyl protecting group, usually by catalytic hydrogenation, to yield the final 4-hydroxy-N,N-dialkyltryptamine product.[11]

Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic tryptamines initiates a cascade of intracellular signaling events that are believed to underlie their profound psychological and neuroplastic effects.[3]

Upon agonist binding, the 5-HT2A receptor, a Gq/11-coupled GPCR, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12][13]

In addition to this canonical Gq pathway, psychedelics have been shown to activate phospholipase A2 (PLA2), leading to the release of arachidonic acid.[3][12] Furthermore, these compounds can engage G protein-independent pathways involving proteins such as β-arrestin-2 (βarr2).[14]

A crucial downstream effect of 5-HT2A activation is the modulation of the glutamatergic system, leading to increased glutamate (B1630785) release in the prefrontal cortex.[13][14] This glutamatergic activity, in turn, stimulates the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway.[13][15] The activation of this pathway promotes the mammalian target of rapamycin (B549165) (mTOR) signaling, which is critical for synaptogenesis and neuroplasticity.[15]

Mandatory Visualizations

Caption: Structure-Activity Relationship of N-Alkyl Substituents on In Vivo Potency.

Caption: Metabolic Conversion of 4-AcO-DiPT to this compound.

Caption: 5-HT2A Receptor Signaling Cascade Activated by Psychedelics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [bionity.com]

- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-AcO-DiPT - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychedelicreview.com [psychedelicreview.com]

- 11. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Metabolic Pathways of 4-HO-DiPT in Human Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in human hepatocytes. The information is compiled from in vitro studies and is intended to support research and development activities involving this psychoactive tryptamine (B22526).

Executive Summary

4-Hydroxy-N,N-diisopropyltryptamine (this compound) is a synthetic tryptamine that undergoes significant metabolism in the liver. In vitro studies utilizing human hepatocytes have identified several key metabolic pathways, primarily involving both Phase I and Phase II enzymatic reactions. The major routes of biotransformation include O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. While the primary metabolites have been identified, quantitative data on their formation rates and the specific enzyme isoforms involved remain largely uncharacterized in the public domain. This document summarizes the available qualitative data, details the experimental protocols used in these pivotal studies, and provides a visual representation of the metabolic cascade.

Metabolic Pathways of this compound

The metabolism of this compound is initiated from its prodrug, 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), which undergoes rapid ester hydrolysis to form the pharmacologically active this compound.[1][2] Subsequent metabolism in human hepatocytes proceeds through several key pathways.[1]

Phase I Reactions:

-

N-Oxidation: The tertiary amine of the diisopropylaminoethyl side chain can be oxidized to form this compound-N-oxide.[1]

-

N-Dealkylation: One of the isopropyl groups can be removed to yield 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[1]

Phase II Reactions:

-

O-Glucuronidation: The hydroxyl group at the 4-position of the indole (B1671886) ring is a primary site for conjugation with glucuronic acid, forming this compound-glucuronide. This is considered a major metabolic pathway.[1][3]

-